

Application Notes and Protocols for p-ERK Activation Assay with ML191

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML191

Cat. No.: B148622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

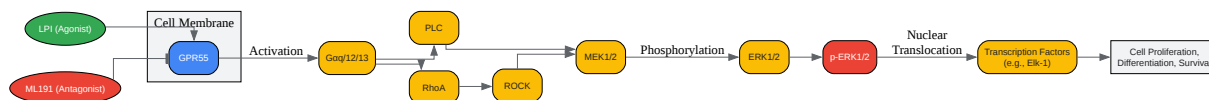
The Extracellular signal-Regulated Kinase (ERK) is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway central to the regulation of cell proliferation, differentiation, and survival.[1][2] The phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a key indicator of its activation.[3] Dysregulation of the ERK pathway is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5]

ML191 has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[3][6] Activation of GPR55 by its endogenous ligand, L- α -lysophosphatidylinositol (LPI), has been shown to stimulate downstream signaling cascades, including the activation of the ERK1/2 pathway.[7][8] As an antagonist, **ML191** is expected to inhibit LPI-induced GPR55 signaling, thereby leading to a reduction in ERK1/2 phosphorylation.[6] In studies using U2OS cells overexpressing GPR55, **ML191** was shown to inhibit LPI-mediated ERK1/2 phosphorylation with an IC₅₀ of $0.4 \pm 0.1 \mu\text{M}$. [6]

These application notes provide detailed protocols for performing a phosphorylated ERK (p-ERK) activation assay to characterize the inhibitory effects of **ML191**. The described methods include Western Blotting, cell-based ELISA, and Flow Cytometry, offering multiple approaches to quantify the modulation of ERK signaling.

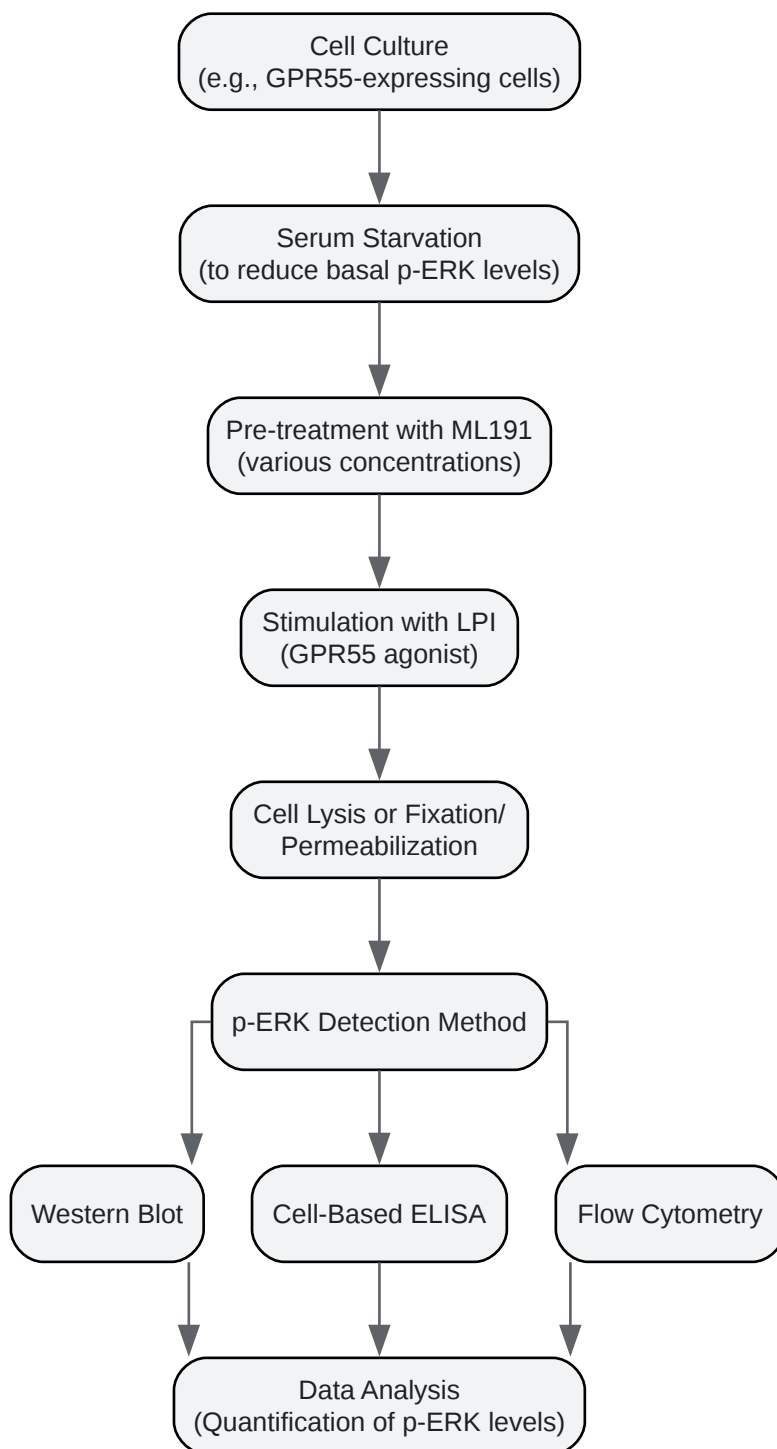
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR55-mediated ERK signaling pathway and the general experimental workflow for assessing the effect of **ML191** on p-ERK levels.



[Click to download full resolution via product page](#)

Caption: GPR55-mediated ERK signaling pathway and the inhibitory action of **ML191**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for p-ERK activation assay with **ML191**.

Experimental Protocols

I. Western Blotting for p-ERK Detection

Western blotting is a widely used technique to detect specific proteins in a sample.^[7] This protocol outlines the steps to measure the levels of phosphorylated ERK (p-ERK) and total ERK (t-ERK) in cell lysates.^[9]

A. Materials

- Cell culture reagents (media, serum, etc.)
- GPR55-expressing cells (e.g., U2OS-GPR55)
- **ML191**
- L- α -lysophosphatidylinositol (LPI)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
- HRP-conjugated goat anti-rabbit secondary antibody
- Chemiluminescent substrate
- Imaging system

B. Protocol

- Cell Culture and Treatment:
 - Seed GPR55-expressing cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.[\[3\]](#)
 - Pre-treat cells with varying concentrations of **ML191** for 30 minutes.
 - Stimulate the cells with LPI (e.g., 10 μ M) for a predetermined time (e.g., 5-15 minutes).
- Cell Lysis and Protein Quantification:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
 - Clarify lysates by centrifugation and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature protein lysates by boiling with Laemmli buffer.
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Detection and Re-probing:
 - Apply chemiluminescent substrate and capture the signal using an imaging system.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[\[10\]](#)

C. Data Presentation

Treatment Group	ML191 Conc. (μM)	LPI Stim.	p-ERK/Total ERK Ratio (Normalized to Control)
Untreated Control	0	-	1.00
LPI Control	0	+	Value
ML191	0.1	+	Value
ML191	1	+	Value
ML191	10	+	Value

II. Cell-Based ELISA for p-ERK Detection

Cell-based ELISAs offer a higher-throughput alternative to Western blotting for quantifying protein phosphorylation in whole cells.[\[8\]](#)

A. Materials

- Cell-based p-ERK ELISA kit (containing coated microplate, antibodies, and detection reagents)
- Cell culture reagents
- GPR55-expressing cells
- **ML191**

- LPI
- Fixing solution
- Quenching buffer
- Blocking buffer
- Wash buffer
- Microplate reader

B. Protocol

- Cell Seeding and Treatment:
 - Seed 10,000-30,000 GPR55-expressing cells per well in the provided 96-well microplate and incubate overnight.
 - Serum-starve the cells as described for Western blotting.
 - Pre-treat cells with **ML191** at various concentrations for 30 minutes.
 - Stimulate cells with LPI for the desired time.
- Fixation and Permeabilization:
 - Fix the cells by adding fixing solution to each well and incubating for 20 minutes at room temperature.
 - Wash the wells with wash buffer.
 - Add quenching buffer and incubate for 20 minutes at room temperature.
 - Wash the wells with wash buffer.
- Immunodetection:
 - Add blocking buffer and incubate for 1 hour at 37°C.

- Add the primary antibody solution (anti-p-ERK1/2) to the designated wells and incubate for 2 hours at room temperature. In parallel wells, add the normalization antibody (anti-total ERK1/2).
- Wash the wells.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the wells.
- Signal Development and Measurement:
 - Add TMB substrate and incubate for 30 minutes at room temperature in the dark.
 - Add stop solution to each well.
 - Read the absorbance at 450 nm immediately using a microplate reader.

C. Data Presentation

Treatment Group	ML191 Conc. (μM)	LPI Stim.	Absorbance at 450 nm (p-ERK)	Absorbance at 450 nm (Total ERK)	p-ERK/Total ERK Ratio
Untreated Control	0	-	Value	Value	Value
LPI Control	0	+	Value	Value	Value
ML191	0.1	+	Value	Value	Value
ML191	1	+	Value	Value	Value
ML191	10	+	Value	Value	Value

III. Flow Cytometry for p-ERK Detection

Flow cytometry allows for the quantification of p-ERK levels on a single-cell basis, providing insights into population heterogeneity.

A. Materials

- Cell culture reagents
- GPR55-expressing cells
- **ML191**
- LPI
- Fixation buffer (e.g., formaldehyde-based)
- Permeabilization buffer (e.g., methanol-based)
- Fluorochrome-conjugated anti-p-ERK1/2 antibody
- Isotype control antibody
- Staining buffer (e.g., PBS with 2% FBS)
- Flow cytometer

B. Protocol

- Cell Culture and Treatment:
 - Culture GPR55-expressing cells in suspension or in plates for subsequent detachment.
 - Perform serum starvation, **ML191** pre-treatment, and LPI stimulation as described in the previous protocols.
- Fixation and Permeabilization:
 - Harvest the cells and wash with PBS.
 - Fix the cells with fixation buffer for 10-15 minutes at room temperature.
 - Permeabilize the cells with ice-cold methanol and incubate for at least 30 minutes on ice.

- Intracellular Staining:
 - Wash the cells with staining buffer.
 - Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-p-ERK1/2 antibody or an isotype control.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Wash the cells with staining buffer and resuspend in an appropriate buffer for flow cytometry.
 - Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
 - Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of p-ERK staining.

C. Data Presentation

Treatment Group	ML191 Conc. (µM)	LPI Stim.	Median Fluorescence Intensity (MFI) of p-ERK	% of p-ERK Positive Cells
Untreated Control	0	-	Value	Value
LPI Control	0	+	Value	Value
ML191	0.1	+	Value	Value
ML191	1	+	Value	Value
ML191	10	+	Value	Value

Conclusion

The protocols provided herein offer robust and reliable methods for assessing the inhibitory effect of **ML191** on GPR55-mediated ERK activation. The choice of assay will depend on the specific experimental needs, with Western blotting providing detailed molecular weight information, cell-based ELISA offering higher throughput, and flow cytometry enabling single-cell analysis. By employing these techniques, researchers can effectively characterize the pharmacological profile of **ML191** and similar compounds targeting the GPR55-ERK signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GPR55 - Wikipedia [en.wikipedia.org]
- 2. Table 5, SAR of GPR55 Antagonist Probe ML191 (#3): CID23612552 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for p-ERK Activation Assay with ML191]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b148622#how-to-perform-a-p-erk-activation-assay-with-ml191>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com